Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 890642-02-1) is a fully synthetic, 2,5-disubstituted-1,3,4-oxadiazole heterocycle (C17H10ClN3O5, MW 371.7 g/mol) that incorporates a 4-chloro-2-nitrophenyl-substituted 2-methylfuran at position 2 and a furan-2-yl group at position 5 of the central oxadiazole ring. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity to engage multiple biological targets via hydrogen bonding and π-stacking interactions.

Molecular Formula C17H10ClN3O5
Molecular Weight 371.73
CAS No. 890642-02-1
Cat. No. B2648052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
CAS890642-02-1
Molecular FormulaC17H10ClN3O5
Molecular Weight371.73
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C17H10ClN3O5/c1-9-12(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)11-5-4-10(18)7-13(11)21(22)23/h2-8H,1H3
InChIKeyDHFRAALFDNCASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 890642-02-1): Structural Identity and Chemical Class for Procurement Screening


2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 890642-02-1) is a fully synthetic, 2,5-disubstituted-1,3,4-oxadiazole heterocycle (C17H10ClN3O5, MW 371.7 g/mol) that incorporates a 4-chloro-2-nitrophenyl-substituted 2-methylfuran at position 2 and a furan-2-yl group at position 5 of the central oxadiazole ring [1]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity to engage multiple biological targets via hydrogen bonding and π-stacking interactions [2]. This compound is currently listed in the PubChem database (CID 7464926) and is available from multiple chemical suppliers as a research-grade screening compound [1].

Why Generic 1,3,4-Oxadiazole Substitution Is Inappropriate for CAS 890642-02-1: Substituent-Dependent Physicochemical and Pharmacophoric Divergence


Within the 2,5-disubstituted-1,3,4-oxadiazole class, even subtle substituent changes produce substantial shifts in lipophilicity, electronic distribution, and molecular recognition. The target compound bears a distinctive 4-chloro-2-nitrophenyl group on the 2-methylfuran moiety, a substitution pattern that simultaneously introduces a strong electron-withdrawing nitro group ortho to the furan linkage and a chloro substituent para to the nitro group. This arrangement is predicted to confer a computed XLogP3-AA of 3.8 and a topological polar surface area (TPSA) of 111 Ų [1]. Closely related in-class analogs—such as the 2,4-dichlorophenyl variant (CAS 890641-95-9) or the 4-chloro-3-nitrophenyl positional isomer—differ in H-bond acceptor count, dipole moment, and steric profile, which can fundamentally alter target binding, solubility, and metabolic susceptibility [2]. Generic interchange without experimental validation therefore carries a high risk of divergent biological outcome, making procurement of the precise chemical structure essential for SAR consistency.

Quantitative Differentiation Evidence for 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


Predicted Lipophilicity (XLogP3-AA) vs. 2,4-Dichlorophenyl Analog (CAS 890641-95-9): A Computed 0.4 Log Unit Increase

The target compound carries a 4-chloro-2-nitrophenyl substituent, whereas the closest commercially cataloged analog (CAS 890641-95-9) features a 2,4-dichlorophenyl group at the same position. PubChem-computed XLogP3-AA values indicate a lipophilicity of 3.8 for the target compound versus an estimated 3.4 for the dichlorophenyl analog, a difference of +0.4 log units [1]. This increase is driven by the replacement of a chloro with a nitro group, which, despite its polarity, contributes to a higher logP when positioned ortho to the furan ring due to intramolecular shielding effects.

Lipophilicity Drug-likeness Membrane permeability SAR

Nitro Group Positional Isomerism: Ortho-Nitro vs. Meta-Nitro Substitution and Impact on TPSA and H-Bond Acceptor Count

The target compound (4-chloro-2-nitrophenyl) is a positional isomer of the 4-chloro-3-nitrophenyl variant. The ortho-nitro configuration in the target creates a unique intramolecular electronic environment: the nitro group can participate in intramolecular dipole-dipole interactions with the furan oxygen, potentially altering the conformational preference of the biaryl system. PubChem data confirm a TPSA of 111 Ų and 7 H-bond acceptors for the target [1]. The 3-nitrophenyl isomer, while sharing the same molecular formula and heavy atom count, would exhibit a slightly different TPSA due to altered solvent-accessible surface conformation and may present a distinct H-bond acceptor pharmacophore because the nitro group orientation relative to the oxadiazole ring differs.

Isomer differentiation Polar surface area Hydrogen bonding Pharmacophore

Absence of a 5-Nitrofuran Warhead: Differentiation from Nitrofuran-Based Oxadiazole Antimicrobials

Many biologically characterized 1,3,4-oxadiazoles bearing furan substituents incorporate a 5-nitrofuran moiety, a well-known toxophoric group that exerts antimicrobial activity via reductive bioactivation leading to DNA damage [1]. The target compound instead carries an unsubstituted furan-2-yl ring at position 5 of the oxadiazole and a 4-chloro-2-nitrophenyl group on the furan at position 2—the nitro group is on the phenyl ring, not the furan. This structural distinction means the compound is not predicted to undergo the same nitroreductase-dependent bioactivation that drives both the activity and the genotoxic liability of nitrofuran drugs such as nitrofurantoin or furazolidone [2].

Nitrofuran Antimicrobial resistance Toxicity Structural alert

Recommended Application Scenarios for 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 890642-02-1) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of 2,5-Diaryl-1,3,4-oxadiazole Libraries

This compound fills a specific substituent combination—4-chloro-2-nitrophenyl on a methylfuran coupled with furan-2-yl on the oxadiazole—that is not represented among published biologically evaluated analogs. It can serve as a key diversity element in SAR studies exploring the effect of ortho-nitro substitution on target binding and pharmacokinetic properties, particularly when compared to the 4-chloro-3-nitrophenyl isomer or the 2,4-dichlorophenyl analog [1]. Its computed XLogP of 3.8 and TPSA of 111 Ų place it within drug-like chemical space, making it a suitable candidate for fragment-based or HTS library inclusion [1].

Negative Control or Counter-Screen for Nitrofuran Bioactivation Assays

Because the compound lacks the 5-nitrofuran toxophore present in many antimicrobial oxadiazoles, it can be employed as a structurally matched negative control in assays designed to detect nitroreductase-dependent bioactivation. When screened alongside nitrofuran-containing analogs (e.g., those with MICs of 4–32 µg/mL against Staphylococcus aureus), this compound can help deconvolute whether observed activity arises from the nitrofuran warhead or from the oxadiazole-furan scaffold itself [2].

Computational Chemistry and Molecular Docking Studies Targeting Oxadiazole-Binding Proteins

The distinct electronic profile conferred by the 4-chloro-2-nitrophenyl group (strong electron-withdrawing effect, potential for intramolecular dipole interactions) makes this compound a valuable test case for validating computational models of oxadiazole-protein interactions. It can be docked into crystallographic structures of known 1,3,4-oxadiazole targets such as COX-2, 5-LOX, or EGFR kinases, and its predicted binding pose compared with those of the des-nitro or des-chloro analogs to rationalize substituent contributions [3].

Quote Request

Request a Quote for 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.